3-Ethoxy-2,6-difluorobenzoyl chloride

Description

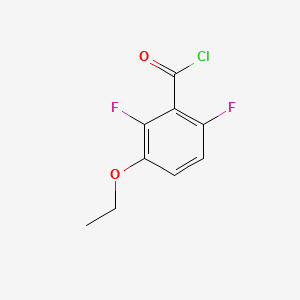

Structure

2D Structure

Propriétés

IUPAC Name |

3-ethoxy-2,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-6-4-3-5(11)7(8(6)12)9(10)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDCQLWWBIGNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287117 | |

| Record name | 3-Ethoxy-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-27-2 | |

| Record name | 3-Ethoxy-2,6-difluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Key Intermediates

- 2,6-Difluorotoluene or 2,6-difluorobenzoic acid derivatives are common starting points for introducing the acid chloride functionality.

- The ethoxy group at the 3-position can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the precursor.

- The acid chloride group is generally introduced by chlorination of the corresponding carboxylic acid or ester.

Preparation of 2,6-Difluorobenzoyl Chloride Core

- The preparation of 2,6-difluorobenzoyl chloride typically involves chlorination of 2,6-difluorobenzoic acid or direct halogenation of 2,6-difluorotoluene followed by oxidation and chlorination steps.

- A patent (EP0281186B1) describes the preparation of 2,6-difluorobenzoyl fluoride via halogen exchange reactions starting from 2,6-dichlorobenzoyl chloride under high temperature and pressure with potassium fluoride in sulfolane solvent, which can be adapted for chlorides.

- The acid chloride is commonly prepared by reacting the corresponding acid with thionyl chloride or oxalyl chloride under reflux conditions.

Introduction of the 3-Ethoxy Group

- The ethoxy substituent at the 3-position can be introduced by nucleophilic aromatic substitution on a suitable halogenated intermediate or via alkylation of a hydroxy-substituted intermediate.

- Literature on related compounds shows that alkoxy groups are introduced by reacting phenols with alkyl halides or by direct alkoxylation of halogenated aromatics under basic conditions.

- For example, 3-ethoxy substitution can be achieved by reacting 3-hydroxy-2,6-difluorobenzoyl derivatives with ethyl iodide or ethyl bromide in the presence of a base.

Conversion to Benzoyl Chloride

- The final step involves converting the 3-ethoxy-2,6-difluorobenzoic acid or its ester to the corresponding benzoyl chloride.

- This is typically done using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux, which replaces the carboxylic acid hydroxyl with a chlorine atom, yielding the acid chloride.

- The reaction is usually monitored by disappearance of the acid and formation of the acid chloride, confirmed by spectroscopic methods.

Detailed Preparation Procedure (Generalized)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Synthesis of 3-ethoxy-2,6-difluorobenzoic acid | Starting from 2,6-difluorobenzoic acid or 2,6-difluorotoluene; ethoxylation via nucleophilic substitution or alkylation | Introduce ethoxy group at 3-position | Moderate to good yield depending on method |

| 2. Purification of substituted benzoic acid | Recrystallization or chromatography | Ensures purity before chlorination | Purity >95% desirable |

| 3. Conversion to acid chloride | Thionyl chloride or oxalyl chloride reflux | Converts acid to benzoyl chloride | High yield (80-95%) typical |

| 4. Purification of acid chloride | Distillation under reduced pressure or recrystallization | Obtain pure 3-ethoxy-2,6-difluorobenzoyl chloride | Purity >98% by GC or NMR |

Experimental Data and Research Findings

- Selectivity: The presence of electron-withdrawing fluorine atoms at 2 and 6 positions decreases reactivity of adjacent hydrogens but directs substitution to the 3-position for ethoxy group introduction due to steric and electronic effects.

- Reaction Conditions: Mild to moderate temperatures (room temperature to reflux) are sufficient for alkoxylation and chlorination steps. Use of anhydrous solvents (e.g., dichloromethane, chloroform) is common to avoid hydrolysis of acid chlorides.

- Purification: Silica gel chromatography and recrystallization are effective for isolating high-purity products.

- Yields: Reported yields for analogous 2,6-difluorobenzoyl chloride preparations range from 75% to over 90% depending on the method and scale.

Summary Table of Preparation Routes

The preparation of This compound involves a multi-step synthetic route starting from 2,6-difluorotoluene or related fluorinated benzoic acids. The key steps include selective introduction of the ethoxy group at the 3-position and conversion of the corresponding acid to the acid chloride using thionyl chloride or similar reagents. The process benefits from the strong electron-withdrawing effects of fluorine atoms, which guide substitution patterns and improve selectivity. High purity and yield can be achieved by careful control of reaction conditions and purification methods.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethoxy-2,6-difluorobenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and anhydrides.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-ethoxy-2,6-difluorobenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 3-ethoxy-2,6-difluorobenzoyl group into aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and phenols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.

Hydrolysis: This reaction is usually performed in aqueous or alcoholic solutions.

Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions.

Major Products Formed:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Anhydrides: Formed by reaction with carboxylic acids.

Applications De Recherche Scientifique

Chemistry: 3-Ethoxy-2,6-difluorobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of polymers and advanced materials.

Biology and Medicine: In medicinal chemistry, it is used to synthesize compounds with potential therapeutic properties. Its derivatives are investigated for their biological activities, including anti-inflammatory and antimicrobial effects.

Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules. It is also utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-Ethoxy-2,6-difluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2,6-Difluorobenzoyl Chloride (CAS 18063-02-0)

- Molecular Formula : C₇H₃ClF₂O

- Molecular Weight : 192.55 g/mol

- Key Differences :

- Applications : Used in agrochemicals and simpler acylations but less suited for reactions requiring bulky directing groups .

3-Chloro-2,6-difluorobenzoyl Chloride (CID 2773540)

- Molecular Formula : C₇H₂Cl₂F₂O

- Molecular Weight : 217.00 g/mol

- Key Differences :

- Applications : Preferred in cross-coupling reactions but poses greater environmental toxicity risks .

4-Ethoxy-2,6-difluorobenzoyl Chloride (Ref: 10-F343316)

- Molecular Formula : C₉H₇ClF₂O₂

- Molecular Weight : 220.60 g/mol

- Key Differences :

- Applications : Positional isomerism affects binding in drug-receptor interactions, making it less common in API synthesis .

2,6-Dimethoxy-4-(trifluoromethyl)benzoyl Chloride (CAS 1268726-41-5)

- Molecular Formula : C₁₀H₈ClF₃O₃

- Molecular Weight : 268.62 g/mol

- Key Differences :

- Additional methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups increase steric hindrance and electron-withdrawing effects.

- Higher molecular weight (268.62 vs. 220.60) and boiling point (~280°C estimated).

- Applications : Used in specialty polymers and high-stability catalysts but requires stringent handling due to enhanced reactivity .

2,6-Difluoro-3-methoxybenzoyl Chloride (CAS 886498-40-4)

- Molecular Formula : C₈H₅ClF₂O₂

- Molecular Weight : 206.57 g/mol

- Key Differences: Methoxy (-OCH₃) instead of ethoxy (-OCH₂CH₃) at the 3-position, reducing steric bulk. Lower molecular weight (206.57 vs.

- Applications : Intermediate for smaller molecules in agrochemicals, less common in pharmaceuticals .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups | Applications |

|---|---|---|---|---|---|---|

| 3-Ethoxy-2,6-difluorobenzoyl chloride | 1092461-27-2 | C₉H₇ClF₂O₂ | 220.60 | 261.0±35.0 | -OCH₂CH₃, -F (2,6) | Pharmaceuticals, APIs |

| 2,6-Difluorobenzoyl chloride | 18063-02-0 | C₇H₃ClF₂O | 192.55 | ~240 (estimated) | -F (2,6) | Agrochemicals, simple acylations |

| 3-Chloro-2,6-difluorobenzoyl chloride | N/A | C₇H₂Cl₂F₂O | 217.00 | ~250 (estimated) | -Cl, -F (2,6) | Cross-coupling reactions |

| 4-Ethoxy-2,6-difluorobenzoyl chloride | N/A | C₉H₇ClF₂O₂ | 220.60 | ~260 (estimated) | -OCH₂CH₃ (4), -F (2,6) | Specialty chemistry |

| 2,6-Dimethoxy-4-(trifluoromethyl)benzoyl chloride | 1268726-41-5 | C₁₀H₈ClF₃O₃ | 268.62 | ~280 (estimated) | -OCH₃ (2,6), -CF₃ (4) | Polymers, catalysts |

| 2,6-Difluoro-3-methoxybenzoyl chloride | 886498-40-4 | C₈H₅ClF₂O₂ | 206.57 | ~230 (estimated) | -OCH₃ (3), -F (2,6) | Agrochemicals |

Key Research Findings

Reactivity Trends: The ethoxy group in this compound enhances solubility in ethers and ketones compared to non-alkoxy analogs like 2,6-Difluorobenzoyl chloride, facilitating its use in polar reaction media .

Regioselectivity : Positional isomerism (e.g., 3- vs. 4-ethoxy) significantly impacts Friedel-Crafts acylation outcomes, with 3-ethoxy derivatives showing higher para-selectivity in aromatic substitutions .

Safety Profile : this compound has moderate hazards (GHS H314: skin corrosion), whereas chloro-substituted analogs (e.g., 3-Chloro-2,6-difluorobenzoyl chloride) pose additional environmental risks .

Activité Biologique

3-Ethoxy-2,6-difluorobenzoyl chloride (CAS No. 1092461-27-2) is an organic compound characterized by the molecular formula C₉H₇ClF₂O₂. This compound features a benzene ring substituted with an ethoxy group at the 3-position and difluoro groups at the 2 and 6 positions. Its structure is significant for its reactivity, particularly as an acylating agent in various chemical syntheses.

Synthesis

The synthesis of this compound typically involves the acylation of 3-ethoxy-2,6-difluorobenzoic acid using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride . The reaction is conducted under reflux conditions to ensure complete conversion to the acyl chloride.

The primary biological activity of this compound stems from its function as an acylating agent. This compound reacts with nucleophiles to form covalent bonds, leading to the synthesis of various derivatives that may exhibit biological properties. The specific biological effects depend on the nature of the nucleophile involved in the reaction.

Therapeutic Applications

Research indicates that derivatives of this compound are being explored for their potential therapeutic properties, including:

- Anti-inflammatory effects : Some derivatives have shown promise in reducing inflammation in preclinical studies.

- Antimicrobial activity : Compounds synthesized from this chlorinated benzoyl derivative have been tested against various bacterial strains, showing varying degrees of efficacy.

Case Studies and Research Findings

- Antimicrobial Studies : A study investigated the activity of compounds derived from this compound against Staphylococcus aureus strains. Results indicated that certain derivatives exhibited significant antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .

- Inflammatory Response Modulation : Research has shown that specific derivatives can modulate inflammatory pathways in vitro. For instance, compounds synthesized from this chlorinated benzoyl derivative were evaluated for their ability to inhibit pro-inflammatory cytokine production in macrophages.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethoxy and difluoro substituents | Anti-inflammatory, antimicrobial |

| 2,6-Difluorobenzoyl chloride | Lacks ethoxy group | Limited reactivity |

| 3-Methoxy-2,6-difluorobenzoyl chloride | Methoxy instead of ethoxy | Varies; potential anti-inflammatory |

Q & A

Q. What are the recommended methods for synthesizing 3-ethoxy-2,6-difluorobenzoyl chloride in a laboratory setting?

Methodological Answer: A common approach involves chlorination of the corresponding benzoic acid derivative (e.g., 3-ethoxy-2,6-difluorobenzoic acid) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction typically requires anhydrous conditions, refluxing in an inert solvent (e.g., dichloromethane or toluene), and subsequent purification via distillation or recrystallization. Key considerations include moisture exclusion to prevent hydrolysis and monitoring reaction progress via TLC or FTIR to confirm acyl chloride formation (C=O stretch ~1800 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: This compound is corrosive (H314 hazard code) and requires:

- PPE: Acid-resistant gloves, goggles, and lab coats.

- Ventilation: Use a fume hood to avoid inhalation of vapors.

- Storage: In corrosion-resistant containers (e.g., glass with PTFE-lined caps) at 2–8°C under inert gas .

- Spill Management: Neutralize with sodium bicarbonate or calcium carbonate, followed by absorption with inert material .

Q. How can researchers purify this compound after synthesis?

Methodological Answer: Purification is challenging due to its low melting point (32–35°C) and moisture sensitivity. Recommended methods include:

- Short-path distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product.

- Recrystallization from dry hexane or toluene at low temperatures (<0°C) to minimize decomposition.

- Chromatography: Use anhydrous silica gel with non-polar solvents (e.g., hexane:ethyl acetate) under nitrogen atmosphere .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Methodological Answer: Store in airtight, corrosion-resistant containers (e.g., amber glass) under inert gas (argon or nitrogen) at 2–8°C. Desiccants like molecular sieves (3Å) should be added to absorb residual moisture. Regularly monitor for hydrolysis by FTIR (disappearance of ~1800 cm⁻¹ peak indicates degradation) .

Advanced Research Questions

Q. How do the electronic effects of the ethoxy and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer: The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution but deactivating the acyl chloride toward nucleophilic attack. The fluorine atoms (ortho and para to the acyl group) exert strong electron-withdrawing inductive effects, increasing the electrophilicity of the carbonyl carbon. This duality necessitates careful optimization of reaction conditions (e.g., using Lewis acids like AlCl₃ to enhance reactivity in Friedel-Crafts acylations) .

Q. What challenges arise in characterizing this compound using NMR spectroscopy, and how can they be mitigated?

Methodological Answer:

- ¹⁹F NMR: The two fluorine atoms (at positions 2 and 6) may exhibit complex splitting patterns due to coupling (²J₆₋₂ ~20–25 Hz). Use high-resolution NMR (≥400 MHz) and decoupling techniques to resolve signals.

- ¹H NMR: The ethoxy group’s protons split into a quartet (J ~7 Hz) from coupling with adjacent fluorine. Assignments require 2D experiments (e.g., HSQC) for unambiguous identification.

- Mass Spectrometry: ESI-MS in negative ion mode helps detect the molecular ion [M-H]⁻ (m/z ~219) and chloride adducts .

Q. How can this compound be utilized to synthesize boronic acid derivatives for cross-coupling reactions?

Methodological Answer: The acyl chloride can be converted to a boronic acid via a two-step process:

Lithiation: Treat with LDA (lithium diisopropylamide) at -78°C to form a lithium intermediate.

Borylation: React with trimethyl borate (B(OMe)₃) to yield 3-ethoxy-2,6-difluorophenylboronic acid.

Validation: Confirm boronic acid formation via ¹¹B NMR (δ ~30 ppm for trigonal boron) and Suzuki-Miyaura coupling with aryl halides .

Q. What computational approaches are suitable for modeling the reactivity and electronic structure of this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites.

- Reaction Pathway Analysis: Investigate transition states in nucleophilic substitution using Gaussian or ORCA software.

- Solvent Effects: Apply the PCM (Polarizable Continuum Model) to simulate solvent interactions (e.g., dichloromethane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.